molecular formula C8H5ClN2O B7897305 8-chloro-1H-quinazolin-4-one

8-chloro-1H-quinazolin-4-one

Cat. No.: B7897305
M. Wt: 180.59 g/mol
InChI Key: JWLJDRWZFALRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1H-quinazolin-4-one (CAS 101494-95-5) is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of the quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for conferring a wide range of biological activities . This compound serves as a versatile and valuable synthetic intermediate for researchers designing and developing novel therapeutic agents. Its primary research value lies in its role as a building block for more complex molecules, particularly in the field of oncology. The chloroquinazolinone core has been utilized in the rational design of dual-target inhibitors. For instance, it has been incorporated into novel compounds designed to simultaneously inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), two important enzymatic targets in cancer therapy . This dual-inhibition approach represents a promising strategy to overcome the limitations of single-target therapies, such as insufficient efficacy and drug resistance . Furthermore, various quinazolinone-based derivatives have been explored for their potent inhibitory activity against kinases like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor-2 (VEGFR-2), which are critical regulators of tumor cell proliferation and angiogenesis . The structural features of this compound make it a key intermediate for constructing these multifunctional drug candidates. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

8-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLJDRWZFALRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures to form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 8-chloro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 8th position enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinazolin-4-one
  • 4-chloroquinazolin-2-one
  • 6-chloroquinazolin-4-one

Uniqueness

8-chloro-1H-quinazolin-4-one is unique due to the specific position of the chlorine atom, which significantly influences its chemical reactivity and biological activity. Compared to other chloroquinazolinones, it exhibits distinct pharmacological properties and potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for 8-chloro-1H-quinazolin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anthranilic acid derivatives or halogenation of precursor quinazolinones. Key steps include:
  • Cyclocondensation : Reacting 2-aminobenzamide derivatives with chloroacetyl chloride under reflux in anhydrous conditions (e.g., acetonitrile) .
  • Halogenation : Introducing chlorine at the 8-position via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C to minimize side reactions .
  • Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:chlorinating agent) significantly impact yield (60–85%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural elucidation relies on:
  • NMR : ¹H NMR (DMSO-d₆) shows a singlet for H-3 (δ ~8.2 ppm) and aromatic protons (δ 7.4–8.1 ppm). ¹³C NMR confirms the carbonyl (C-4, δ ~162 ppm) and chlorine-substituted aromatic carbon (C-8, δ ~128 ppm) .
  • Mass Spectrometry : ESI-MS exhibits [M+H]⁺ at m/z 195.02 (calculated for C₈H₅ClN₂O⁺) .
  • X-ray Crystallography : Bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles confirm planarity of the quinazolinone core .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions in bioactivity data (e.g., IC₅₀ variability in kinase inhibition) are addressed by:
  • Assay Standardization : Using consistent cell lines (e.g., HEK-293 for LRRK2 inhibition) and normalizing to controls like staurosporine .
  • Purity Verification : HPLC-MS (>98% purity) to exclude confounding impurities .
  • Structural Analog Comparison : Testing 8-bromo or 2-methoxy analogs to isolate chlorine-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

  • Methodological Answer : SAR strategies include:
  • Substituent Modulation : Adding electron-withdrawing groups (e.g., -NO₂ at C-6) to enhance binding to ATP pockets in kinases .
  • Heterocycle Fusion : Incorporating imidazo or triazolo rings (e.g., imidazo[1,5-a]quinazolinone) improves metabolic stability .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding between C-4 carbonyl and Lys72 in LRRK2 .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low bioavailability and matrix interference. Solutions involve:
  • Sample Preparation : Solid-phase extraction (C18 columns) with 90% methanol elution to isolate the compound from plasma .
  • LC-MS/MS Optimization : Using a reverse-phase C8 column and MRM transitions (m/z 195 → 138 for quantification; m/z 195 → 110 for confirmation) .
  • Internal Standards : Deuterated analogs (e.g., this compound-d₂) to correct for ion suppression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.